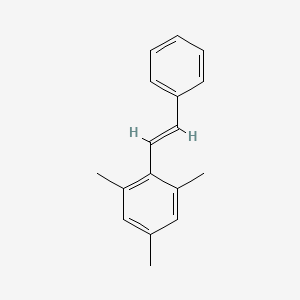

(e)-2,4,6-Trimethylstilbene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18 |

|---|---|

Molecular Weight |

222.32 g/mol |

IUPAC Name |

1,3,5-trimethyl-2-[(E)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C17H18/c1-13-11-14(2)17(15(3)12-13)10-9-16-7-5-4-6-8-16/h4-12H,1-3H3/b10-9+ |

InChI Key |

QVYIUYLZHORTBT-MDZDMXLPSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)/C=C/C2=CC=CC=C2)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=CC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for E 2,4,6 Trimethylstilbene

Historical Context of Stilbene (B7821643) Synthesis Approaches

The journey to synthesize stilbenes, a class of organic compounds characterized by a C=C double bond flanked by two aryl groups, began with the discovery of stilbene itself in 1843 by French chemist Auguste Laurent. wikipedia.org The name "stilbene" originates from the Greek word στίλβω (stilbo), meaning "I shine," a nod to the compound's lustrous appearance. wikipedia.org Early methods for stilbene synthesis were varied and often lacked the high yields and stereoselectivity of modern techniques. These included the reduction of benzoin (B196080) with zinc amalgam and the decarboxylation of α-phenylcinnamic acid. wikipedia.org

A significant advancement came with the development of olefination reactions, which form carbon-carbon double bonds. The Wittig reaction, discovered in 1954 by Georg Wittig, became a cornerstone for alkene synthesis, including stilbenes. wiley-vch.delibretexts.org This reaction involves the use of a phosphorus ylide to convert an aldehyde or ketone into an alkene. libretexts.orgtamu.edu The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, later offered advantages in terms of reagent reactivity and stereochemical control, often favoring the formation of (E)-alkenes. wiley-vch.dealfa-chemistry.comwikipedia.org

The advent of transition-metal-catalyzed cross-coupling reactions further revolutionized stilbene synthesis. The Mizoroki-Heck reaction, independently reported by Richard F. Heck and Tsutomu Mizoroki, provided a method for coupling aryl halides with alkenes using a palladium catalyst. wikipedia.orguliege.be Similarly, the Suzuki-Miyaura coupling, which utilizes organoboron compounds, emerged as a powerful and versatile tool for creating carbon-carbon bonds with high stereochemical control. nih.govwikipedia.org These palladium-catalyzed methods have become indispensable in modern organic synthesis for preparing a wide array of stilbene derivatives. uliege.beacs.orgoup.com

Wittig and Horner-Wadsworth-Emmons Olefination Routes for (E)-Stilbenes

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are fundamental pillars in the synthesis of alkenes, including (E)-stilbenes. Both reactions involve the olefination of a carbonyl compound, but they differ in the nature of the phosphorus reagent used, which in turn influences reactivity and stereoselectivity.

Phosphonium (B103445) Ylide Reactivity in Stilbene Synthesis

The Wittig reaction employs a phosphonium ylide, a species with a carbanion adjacent to a phosphonium cation. tamu.edufu-berlin.de These ylides are typically generated in situ by treating a phosphonium salt with a strong base. nku.edu The reactivity of the ylide is a critical factor in determining the stereochemical outcome of the reaction.

Ylides are generally categorized as stabilized, semi-stabilized, or non-stabilized, based on the substituents attached to the carbanionic carbon.

Stabilized ylides , which contain electron-withdrawing groups (e.g., ester, ketone), are less reactive and generally lead to the formation of (E)-alkenes with high selectivity. wikipedia.orgdalalinstitute.com

Non-stabilized ylides , with alkyl substituents, are more reactive and typically yield (Z)-alkenes. nku.eduwikipedia.org

Semi-stabilized ylides , such as those with an aryl group like in the synthesis of many stilbenes, often result in poor (E)/(Z) selectivity. wikipedia.orgdalalinstitute.com

The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. tamu.edunku.edu The stereochemistry of the alkene is determined during the formation of the oxaphosphetane. libretexts.org

Utilization of Phosphonic Acid Diethyl Ester and Sodium Methoxide (B1231860) in (E)-2,4,6-Trimethylstilbene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that typically provides excellent (E)-selectivity in alkene synthesis. wikipedia.orgorganic-chemistry.org This method utilizes a phosphonate (B1237965) carbanion, which is generated by treating a phosphonic acid ester, such as diethyl benzylphosphonate, with a base. wiley-vch.deresearchgate.net For the synthesis of this compound, a common strategy involves the reaction of the appropriate phosphonate with an aldehyde.

The synthesis of the required phosphonate, diethyl (2,4,6-trimethylbenzyl)phosphonate, can be achieved through the Michaelis-Arbuzov reaction, where 2,4,6-trimethylbenzyl halide is reacted with triethyl phosphite. alfa-chemistry.comresearchgate.net This phosphonate is then deprotonated using a base like sodium methoxide to form the reactive phosphonate carbanion. fu-berlin.deorganic-chemistry.org This carbanion subsequently reacts with an appropriate benzaldehyde (B42025) derivative to yield the desired this compound. The use of sodium methoxide in a solvent like methanol (B129727) is a common condition for this transformation. fu-berlin.de

The general reaction scheme is as follows:

Step 1: Ylide Formation: Diethyl (2,4,6-trimethylbenzyl)phosphonate is treated with sodium methoxide to generate the corresponding phosphonate carbanion.

Step 2: Olefination: The carbanion reacts with benzaldehyde in a nucleophilic addition to the carbonyl group, followed by elimination to form the stilbene and a water-soluble phosphate (B84403) byproduct. wiley-vch.dealfa-chemistry.com

Stereochemical Control for Predominant (E)-Isomer Formation

A significant advantage of the Horner-Wadsworth-Emmons reaction is its inherent preference for the formation of the (E)-isomer, especially with stabilized phosphonate carbanions. alfa-chemistry.comwikipedia.orgjst.go.jp Several factors contribute to this high stereoselectivity:

Steric Effects: The reaction mechanism is believed to proceed through a transition state that minimizes steric interactions. The approach of the phosphonate carbanion to the aldehyde is controlled by sterics, favoring an antiperiplanar arrangement that leads to the (E)-alkene. alfa-chemistry.comorganic-chemistry.org

Thermodynamic Control: The intermediates in the HWE reaction are often able to equilibrate. Since the (E)-alkene is generally the more thermodynamically stable isomer, this equilibration favors its formation. wikipedia.org

Reaction Conditions: The choice of base, solvent, and temperature can also influence the stereochemical outcome. For instance, using lithium or magnesium salts in combination with certain bases can enhance (E)-selectivity. acs.org

The table below summarizes the key differences between the Wittig and HWE reactions in the context of stilbene synthesis.

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |

| Reactivity | Varies with ylide stabilization | Generally more nucleophilic than corresponding ylides |

| Stereoselectivity | Dependent on ylide type (stabilized gives E, non-stabilized gives Z) | Predominantly (E)-alkenes |

| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal) | Water-soluble phosphate salt (easily removed by aqueous extraction) |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a powerful and versatile tool for the synthesis of stilbenes, offering high yields and excellent stereocontrol. Among these, the Suzuki-Miyaura coupling is particularly prominent for preparing trans-stilbene (B89595) derivatives.

Suzuki-Miyaura Coupling for trans-2,4,6-Trimethylstilbene Synthesis

The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is highly effective for forming carbon-carbon bonds and is widely used in the synthesis of biaryls and substituted alkenes like stilbenes. beilstein-journals.orgsynplechem.com

For the synthesis of trans-2,4,6-trimethylstilbene, a typical Suzuki-Miyaura coupling strategy would involve the reaction of (E)-2-phenylethenylboronic acid pinacol (B44631) ester with 2-bromo-1,3,5-trimethylbenzene (mesityl bromide). The (E)-2-phenylethenylboronic acid pinacol ester can be prepared via the hydroboration of phenylacetylene. nih.gov The coupling reaction is catalyzed by a palladium complex, often with a sterically bulky phosphine (B1218219) ligand, and requires a base to facilitate the catalytic cycle. nih.govresearchgate.net

A key advantage of the Suzuki-Miyaura coupling is the complete retention of the stereochemistry of the vinylboronic acid, ensuring the formation of the desired (E)-isomer of the stilbene. nih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species.

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, a step that is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

The table below outlines a representative Suzuki-Miyaura reaction for the synthesis of trans-2,4,6-trimethylstilbene.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| (E)-2-Phenylethenylboronic acid pinacol ester | 2-Bromo-1,3,5-trimethylbenzene | Palladium(II) acetate (B1210297) with a phosphine ligand | Potassium carbonate or cesium fluoride | This compound |

Ligand Design and Catalyst Optimization in Aryl-Vinyl Coupling

The synthesis of sterically hindered alkenes such as this compound via aryl-vinyl coupling reactions is highly dependent on the design of the ligand and the optimization of the palladium catalyst system. The significant steric bulk of the mesityl group necessitates catalysts that are not only highly active but also capable of accommodating sterically demanding substrates.

For Suzuki-Miyaura cross-coupling reactions, which are a cornerstone for forming C-C bonds, the architecture of the palladium catalyst's organic ligand is a critical factor in achieving high efficiency. uliege.be Research has shown that bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are particularly effective for coupling reactions involving sterically challenging substrates. uliege.beorganic-chemistry.orgnih.gov These ligands facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle.

In the context of stilbenoid synthesis, the nature of substituents on NHC ligands has been identified as critical. wiley-vch.de Specifically, for palladium(II) complexes, the presence of alkyl groups on the ortho positions of the phenyl substituents of the carbene ligand is a prerequisite for creating the most efficient catalyst systems. uliege.bewiley-vch.de This structural feature enhances the catalytic activity, enabling the coupling of substrates that would otherwise be unreactive. One study on the Suzuki-Miyaura synthesis of stilbenoids utilized a range of in-situ generated palladium N-heterocyclic carbene complexes, formed from Pd(OAc)₂ and various imidazolium (B1220033) salts, highlighting the tunability of these systems. uliege.be

A direct synthesis of trans-2,4,6-trimethylstilbene employed a Suzuki coupling between 2-bromomesitylene (B157001) and (E)-β-styrene boronic acid. mit.edu The reaction was catalyzed by a system comprising Pd(OAc)₂ and a highly active, sterically hindered phosphine ligand, demonstrating the successful application of tailored ligand design for this specific transformation. mit.edu

Table 1: Ligand Types and Their Role in Sterically Hindered Coupling Reactions

| Ligand Type | Key Features | Role in Catalysis | Relevant Reactions |

|---|---|---|---|

| Bulky Phosphines | High steric bulk (e.g., P(t-Bu)₃), electron-rich. organic-chemistry.orgnih.gov | Promotes oxidative addition and reductive elimination; stabilizes the Pd(0) center. | Suzuki-Miyaura, Heck, Negishi. organic-chemistry.orgnih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. uliege.benih.gov | Form stable complexes, enhance catalyst longevity and activity for hindered substrates. uliege.be | Suzuki-Miyaura, Heck. uliege.benih.gov |

Alternative Synthetic Routes to Sterically Hindered Stilbenes

While palladium-catalyzed cross-coupling reactions are prominent, several other established methodologies can be adapted for the synthesis of this compound and related sterically hindered stilbenes.

Wittig Reaction: This classic olefination method involves the reaction of a phosphonium ylide with an aldehyde or ketone. masterorganicchemistry.comwikipedia.org For this compound, this could be achieved by reacting mesitaldehyde with benzyltriphenylphosphonium (B107652) ylide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally favor the (E)-alkene, whereas non-stabilized ylides tend to produce the (Z)-alkene. organic-chemistry.orgadichemistry.com To selectively obtain the (E)-isomer with non-stabilized ylides, the Schlosser modification can be employed. wikipedia.org The synthesis of various stilbenoid derivatives has been successfully accomplished using the Wittig reaction as a key step. researchgate.net One specific synthesis of a substituted stilbene involved reacting a phosphonium salt with mesitaldehyde to achieve the desired product. ru.nl

Horner-Wadsworth-Emmons (HWE) Reaction: As a modification of the Wittig reaction, the HWE reaction utilizes a phosphonate carbanion and typically provides excellent selectivity for the (E)-alkene product. organic-chemistry.org A general method for synthesizing (E)-stilbenes, which was applied to produce this compound, involves the reaction of a phosphonic acid diethyl ester with an appropriate aldehyde. google.com This approach often offers advantages in terms of ease of purification, as the phosphate byproduct is water-soluble.

Heck Reaction: The Heck reaction provides another palladium-catalyzed route, coupling an aryl halide with an alkene. iitk.ac.inorganic-chemistry.org The synthesis of this compound could theoretically proceed via the coupling of 2-bromomesitylene with styrene (B11656). The success of the Heck reaction, especially with hindered substrates, is also highly dependent on the catalyst system, including the choice of ligand, base, and solvent. organic-chemistry.orguniurb.it

Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods for synthesizing stilbenes and biaryls. organic-chemistry.orgwiley-vch.de As detailed previously, it involves the coupling of an organoboron compound with an organohalide. uliege.be The synthesis of this compound has been explicitly demonstrated using the Suzuki coupling of 2-bromomesitylene with (E)-β-styrene boronic acid. mit.edu

Table 2: Comparison of Synthetic Routes for this compound

| Synthetic Method | Reactants | Key Features | Stereoselectivity |

|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide masterorganicchemistry.com | Versatile for C=C bond formation. | Dependent on ylide stability; can be tuned. organic-chemistry.orgadichemistry.com |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Ester google.com | Often provides high (E)-selectivity; water-soluble byproduct. organic-chemistry.org | Generally high preference for (E)-alkene. organic-chemistry.org |

| Heck Reaction | Aryl Halide + Alkene iitk.ac.in | Palladium-catalyzed; atom-economical. | Typically high selectivity for trans-alkenes. organic-chemistry.org |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organohalide wiley-vch.de | High functional group tolerance; mild conditions. organic-chemistry.org | Stereochemistry of vinyl partner is retained. |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, given the steric challenges inherent in its synthesis. Key variables include the choice of catalyst, base, solvent, temperature, and reaction time. researchgate.netresearchgate.net

In a documented Suzuki-Miyaura synthesis of this compound from 2-bromomesitylene and (E)-β-styrene boronic acid, specific conditions were optimized. mit.edu The reaction utilized Pd(OAc)₂ as the palladium source, a phosphine ligand, and potassium phosphate (K₃PO₄) as the base in tetrahydrofuran (B95107) (THF) solvent. The mixture was heated to 40°C for 24 hours. mit.edu The stoichiometry was also a key parameter, with a 1.5-fold excess of the boronic acid used relative to the aryl bromide. mit.edu

Another synthetic approach, based on the Horner-Wadsworth-Emmons reaction, used a solution of the phosphonic acid diethyl ester in dry dimethylformamide (DMF) with sodium methoxide as the base and 18/6 crown ether. google.com The reaction was initiated at 0°C and then stirred at room temperature for one hour. google.com

A different palladium-catalyzed method reported the formation of this compound in a 33% yield. rsc.org This reaction involved Pd(OAc)₂, silver carbonate (Ag₂CO₃) as a co-oxidant or activator, and pivalic acid in a reaction between styrene and mesitylene (B46885). rsc.org

The selection of these components is not arbitrary. The base plays a critical role in the transmetalation step of Suzuki couplings and in generating the active nucleophile in Wittig-type reactions. organic-chemistry.orgnrochemistry.com The solvent can influence catalyst solubility, stability, and reactivity. Temperature and reaction time are often balanced to ensure complete conversion without promoting side reactions or product decomposition. rsc.orgchemrxiv.org

Table 3: Reported Reaction Conditions for this compound Synthesis

| Method | Catalyst / Reagents | Base | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Phosphine Ligand, (E)-β-styrene boronic acid | K₃PO₄ | THF | 40°C, 24 h | Not specified | mit.edu |

| Horner-Wadsworth-Emmons type | Phosphonic acid diethyl ester, 18/6 crown ether | Sodium methoxide | DMF | 0°C to RT, 1 h | Not specified | google.com |

| Pd-Catalyzed C-H Activation | Pd(OAc)₂, Ag₂CO₃, Pivalic acid | Ag₂CO₃ | Not specified | Not specified | 33% | rsc.org |

Isolation and Purification Techniques for this compound

Following the synthesis, a systematic approach is required to isolate and purify this compound from the reaction mixture, which may contain unreacted starting materials, catalyst residues, and byproducts.

A typical work-up procedure for a cross-coupling reaction involves quenching the reaction, followed by an extraction process. The reaction mixture is often diluted with an organic solvent (like ethyl acetate) and washed with water or aqueous solutions (such as brine or ammonium (B1175870) chloride) to remove inorganic salts and water-soluble impurities. nrochemistry.com The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrated under reduced pressure. nrochemistry.comchemrxiv.org

The primary method for purifying the crude product is flash column chromatography . mit.eduresearchgate.net This technique separates compounds based on their polarity. For this compound, a non-polar stationary phase like silica (B1680970) gel is used with a mobile phase consisting of a low-polarity solvent system, such as a gradient of ethyl acetate in hexanes. mit.edu This effectively separates the non-polar stilbene product from more polar impurities.

For final purification and to obtain a crystalline solid with a sharp melting point, recrystallization can be employed. A suitable solvent, such as methanol or ethanol, is chosen in which the compound is soluble at high temperatures but less soluble at room temperature or below. ru.nl This process removes minor impurities and yields the pure compound. The purity of the final product is confirmed by its physical constants, such as its melting point, which has been reported as 56-57°C. google.comamazonaws.com Characterization is then performed using spectroscopic methods like NMR and FT-IR. researchgate.net

Advanced Spectroscopic Characterization of E 2,4,6 Trimethylstilbene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (E)-2,4,6-trimethylstilbene, ¹H and ¹³C NMR, along with two-dimensional techniques, offer unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum for this compound shows distinct signals for the aromatic, vinylic, and methyl protons. rsc.org The protons on the unsubstituted phenyl ring appear as a complex multiplet, while the two protons on the trimethyl-substituted ring are chemically equivalent due to symmetry, resulting in a single signal. The vinylic protons of the trans-double bond exhibit a large coupling constant, characteristic of their stereochemical relationship. The three methyl groups also give rise to distinct signals.

Table 1: ¹H NMR Chemical Shift Data for this compound Data obtained in CDCl₃ at 400 MHz. rsc.org

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Notes |

|---|---|---|---|

| Unsubstituted Phenyl H | 7.52-7.23 | m | Signals for the five protons on the monosubstituted ring. |

| Vinylic H | 7.12-7.06 | m | Two protons of the C=C double bond. |

| Trimethylphenyl H | 6.89 | s | Two equivalent protons on the substituted ring. |

| para-Methyl H | 2.31 | s | Three protons of the methyl group at the C4 position. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum of this compound displays signals for each unique carbon atom. rsc.org The chemical shifts are influenced by the hybridization and electronic environment of the carbons. Aromatic carbons appear in the typical downfield region (δ 120-140 ppm), with quaternary carbons showing distinct shifts. The vinylic carbons also resonate in this region. The methyl carbons appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Data for this compound Data obtained in CDCl₃ at 100 MHz. rsc.org

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| C1' (ipso, unsubstituted) | 137.9 |

| C1 (ipso, substituted) | 136.5 |

| C4 (para, substituted) | 137.3 |

| C2/C6 (ortho, substituted) | 135.0 |

| Vinylic C | 129.8, 128.7 |

| Unsubstituted Phenyl C | 128.6, 127.3, 126.4 |

| Trimethylphenyl C | 128.2 |

| para-Methyl C | 21.2 |

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for confirming the complex structure of molecules like this compound by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²J or ³J coupling). uvic.ca For this compound, a COSY spectrum would show correlations between the adjacent vinylic protons and among the protons on the unsubstituted phenyl ring, helping to trace the connectivity within these spin systems. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu The HSQC spectrum is particularly useful for unambiguously assigning the signals in the ¹H and ¹³C spectra to specific C-H units. github.io For instance, it would directly link the proton signal at δ 6.89 ppm to its corresponding aromatic carbon on the trimethylphenyl ring. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. utdallas.edu These methods are highly sensitive to the types of bonds and functional groups present, offering a molecular "fingerprint". libretexts.org

Analysis of Characteristic Vibrational Modes of the Stilbene (B7821643) Core

The vibrational spectrum of this compound is dominated by the characteristic modes of the trans-stilbene (B89595) core. unige.ch Key vibrations include C=C stretching of the ethylenic bridge, C-H stretching and bending of the aromatic rings, and out-of-plane (OOP) bending modes that are characteristic of the trans-alkene geometry. researchgate.netnist.gov

Table 3: Expected Characteristic Vibrational Modes for the (E)-Stilbene Core

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Stretching vibrations of the C-H bonds on the phenyl rings. |

| Vinylic C-H Stretch | 3080 - 3010 | IR, Raman | Stretching of the C-H bonds on the double bond. |

| C=C Stretch (vinyl) | 1650 - 1600 | IR, Raman | Strong band in Raman, variable in IR. Characteristic of the central double bond. researchgate.net |

| C=C Stretch (aromatic) | 1600 - 1450 | IR, Raman | Multiple bands corresponding to the phenyl ring skeletal vibrations. |

| Vinylic C-H OOP Bend | 980 - 960 | IR | Strong, characteristic band for trans-disubstituted alkenes. |

Identification of Methyl Group Influences on Vibrational Frequencies

The addition of three methyl groups to the stilbene core introduces new vibrational modes and influences existing ones.

Methyl Group Vibrations: The methyl groups introduce their own characteristic C-H stretching and bending vibrations. Symmetric and asymmetric C-H stretching modes are expected in the 2980-2860 cm⁻¹ region. utdallas.edu Symmetric and asymmetric C-H bending (scissoring) modes typically appear around 1460 cm⁻¹ and 1375 cm⁻¹.

Electronic and Steric Effects: The electron-donating nature of the methyl groups can alter the electronic distribution within the π-system of the molecule. acs.org This electronic perturbation can cause shifts in the vibrational frequencies of the stilbene core, particularly the C=C stretching modes of the vinyl group and the aromatic rings. acs.org Steric interactions between the ortho-methyl groups and the vinylic proton may cause slight puckering or twisting of the phenyl ring out of the plane of the double bond, which could also subtly influence the vibrational spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

The electronic absorption spectrum of this compound is dominated by intense absorption bands in the ultraviolet region, which are characteristic of molecules with extensive π-conjugated systems. The core structure, stilbene, consists of two phenyl rings linked by an ethylenic bridge, creating a conjugated system that allows for low-energy electronic transitions.

The primary electronic transition observed in the UV-Vis spectrum is a π → π* transition. researchgate.net This involves the promotion of an electron from a π bonding orbital (the highest occupied molecular orbital, HOMO) to a π* antibonding orbital (the lowest unoccupied molecular orbital, LUMO). In conjugated systems like stilbene, these energy gaps are relatively small, leading to absorption at longer wavelengths compared to non-conjugated systems.

The introduction of the 2,4,6-trimethylphenyl group significantly influences the extent of this conjugation. Due to steric hindrance from the two ortho-methyl groups, the trimethyl-substituted phenyl ring is forced to twist out of the plane of the central carbon-carbon double bond. This loss of planarity partially disrupts the π-conjugation across the molecule. The consequence of this disruption is a shift in the absorption maximum (λ_max) to a shorter wavelength (a hypsochromic or blue shift) compared to the parent, planar (E)-stilbene molecule. While the conjugation is not completely eliminated, its effectiveness is reduced, which increases the energy required for the π → π* transition.

| Compound | Key Transition | Expected λ_max Range (nm) | Effect of Substitution |

|---|---|---|---|

| (E)-Stilbene | π → π | ~295-310 | Baseline (planar conformation) |

| This compound | π → π | ~280-295 | Hypsochromic shift due to steric hindrance and reduced planarity |

This compound, like many stilbene derivatives, exhibits fluorescence, a process where the molecule emits a photon upon returning from an excited electronic state to the ground state. uci.edu The fluorescence emission spectrum is typically a mirror image of the absorption band and occurs at a longer wavelength (a Stokes shift).

| Compound | Emission Wavelength Range (nm) | Relative Quantum Yield (Φ_f) | Primary Non-Radiative Pathway |

|---|---|---|---|

| (E)-Stilbene | ~340-360 | Low to Moderate | Excited-state cis-trans isomerization |

| This compound | ~330-350 | Moderate to High | Isomerization is sterically hindered, potentially increasing fluorescence |

The solvent environment can influence the electronic spectra of this compound, a phenomenon known as solvatochromism. For non-polar molecules dominated by π → π* transitions, the effects of solvent polarity on the absorption maxima are generally modest. An increase in solvent polarity may slightly stabilize the excited state more than the ground state, leading to a small bathochromic (red) shift.

More significant solvent effects are often observed in the fluorescence quantum yield. Solvents of high viscosity can physically restrict the rotational and vibrational motions of the molecule, including the twisting around the double bond required for cis-trans isomerization. By slowing this non-radiative decay channel, viscous solvents can enhance the fluorescence intensity and quantum yield of stilbenic compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₇H₁₈), the calculated molecular weight is approximately 222.33 g/mol . In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺˙) at m/z = 222 would be expected due to the stability of the aromatic system. mdpi.com

The fragmentation pattern provides valuable structural clues. The molecule is susceptible to cleavage at various points, particularly at bonds that are benzylic (adjacent to a phenyl ring) or allylic (adjacent to the double bond).

Key expected fragmentation pathways include:

Loss of a methyl radical (-CH₃): This is a very common fragmentation for molecules containing methyl-substituted aromatic rings. Cleavage of a methyl group from the trimethylphenyl ring would result in a stable benzylic-type cation at m/z = 207 (M-15). This is often a prominent peak.

Loss of a phenyl radical (-C₆H₅): Cleavage of the bond between the unsubstituted phenyl ring and the ethylenic bridge would yield a fragment at m/z = 145.

Loss of a trimethylphenyl radical (-C₉H₁₁): Cleavage of the bond between the trimethylphenyl ring and the ethylenic bridge would produce a fragment at m/z = 103.

Tropylium (B1234903) Ion Formation: Aromatic compounds often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z = 91 through cleavage and rearrangement of the benzyl (B1604629) group.

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 222 | [C₁₇H₁₈]⁺˙ | Molecular Ion (M⁺˙) |

| 207 | [M - CH₃]⁺ | Loss of a methyl radical; likely the base peak |

| 145 | [M - C₆H₅]⁺ | Loss of a phenyl radical |

| 119 | [C₉H₁₁]⁺ | Trimethylphenyl (mesityl) cation |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl groups |

X-ray Crystallography for Solid-State Structural Determination

The most significant conformational feature is the twist of the phenyl rings relative to the plane of the central C=C double bond. Due to the severe steric repulsion between the ortho-methyl groups on the 2,4,6-trimethylphenyl ring and the vinylic hydrogen atom, this ring is forced to adopt a large torsion angle, significantly deviating from planarity. In contrast, the unsubstituted phenyl ring experiences much less steric strain and is therefore expected to be nearly coplanar with the ethylenic bridge to maximize conjugation. This non-planar conformation in the solid state is a direct consequence of minimizing steric strain and is consistent with the spectroscopic observations (i.e., the hypsochromic shift in the UV-Vis spectrum).

| Compound | Torsion Angle (Phenyl Ring 1 vs. C=C Plane) | Torsion Angle (Phenyl Ring 2 vs. C=C Plane) | Reason for Conformation |

|---|---|---|---|

| (E)-Stilbene | ~0-10° | ~0-10° | Maximization of π-conjugation in a sterically unhindered system. |

| This compound (Predicted) | ~5-15° (Unsubstituted Ring) | ~60-90° (Trimethyl-substituted Ring) | Severe steric hindrance from ortho-methyl groups forces a large twist, disrupting planarity. |

Influence of Steric Hindrance from Methyl Groups on Crystal Packing

The substitution of hydrogen atoms with methyl groups on the phenyl rings of the stilbene backbone introduces significant steric bulk, which profoundly influences the molecule's conformation and, consequently, its crystal packing arrangement. In the case of this compound, the presence of three methyl groups on one of the phenyl rings creates notable steric challenges that dictate the solid-state architecture.

The primary steric effect arises from the ortho-methyl groups (at positions 2 and 6). These groups flank the ethenyl bridge and cause significant steric repulsion with the other phenyl ring and the vinyl proton. To alleviate this strain, the trimethyl-substituted phenyl ring is forced to rotate out of the plane of the ethenyl bridge. This deviation from planarity is a common feature in sterically hindered stilbenes. For instance, studies on other ortho-methylated stilbenes have demonstrated that the presence of these groups leads to a non-planar conformation in the crystalline state. In some cases, this steric hindrance can result in dynamic disorder within the crystal lattice at room temperature, which may be resolved at lower temperatures. researchgate.net

The steric hindrance in this compound also impacts the intermolecular interactions that govern crystal packing. The bulky methyl groups can prevent the close face-to-face π-π stacking that is often observed in the crystal structures of unsubstituted or less substituted stilbenes. Instead, the molecules are likely to adopt a packing arrangement that maximizes van der Waals interactions while minimizing steric clashes. This can lead to a "herringbone" or other offset packing motifs, where C-H···π interactions may play a significant role in stabilizing the crystal lattice.

The influence of the methyl groups is not limited to steric repulsion. They also have electronic effects, acting as weak electron-donating groups. However, in the context of crystal packing, the steric influence is generally considered to be the dominant factor. The photocyclization of 2,4,6-trimethylstilbene to form 1,3-dimethylphenanthrene (B95547), with the elimination of a methyl group, further underscores the significant steric strain within the molecule. researchgate.net

| Compound Name | Substituents | Dihedral Angle (Phenyl-Vinyl) | Reference |

| (E)-Stilbene | None | ~0-10° | researchgate.net |

| (E)-α-Methylstilbene | α-methyl | Significant deviation from planarity | researchgate.net |

| 2,2′,4,4′,6,6′-Hexamethylstilbene | Hexamethyl | Highly twisted | researchgate.net |

This table is illustrative and based on findings for related compounds to demonstrate the expected trend.

The table above highlights that increasing methyl substitution, particularly at the ortho positions, leads to a greater deviation from planarity. It is therefore highly probable that the trimethyl-substituted ring in this compound is substantially twisted relative to the vinyl plane.

Furthermore, the crystal structure of a closely related compound, 2,4,6-trimethylbenzamide, reveals that the amide group is nearly perpendicular to the trimethyl-substituted phenyl ring, with a dihedral angle of 84.69 (6)°. nih.gov This provides strong evidence for the powerful steric influence of the 2,4,6-trimethylphenyl moiety in forcing attached groups out of planarity, a principle that directly applies to the conformation of this compound.

Theoretical and Computational Investigations of E 2,4,6 Trimethylstilbene

Density Functional Theory (DFT) Studies

Density Functional Theory has proven to be a powerful and computationally efficient tool for investigating the properties of molecular systems. rsc.org For (E)-2,4,6-trimethylstilbene, DFT calculations provide fundamental insights into its ground-state properties.

The ground-state geometry of stilbene (B7821643) derivatives is primarily defined by the torsional or dihedral angles between the phenyl rings and the central ethylenic bridge. While trans-stilbene (B89595) has been shown through high-level calculations to possess a planar C2h symmetry in its lowest energy state, the introduction of bulky substituents dramatically alters the conformational landscape. researchgate.net

In this compound, the steric hindrance imposed by the two ortho-methyl groups forces the trimethyl-substituted phenyl ring to rotate significantly out of the plane of the C=C double bond to minimize steric repulsion. The unsubstituted phenyl ring is also expected to be non-coplanar, though likely to a lesser degree. This twisting breaks the planarity of the π-conjugated system.

Conformational analysis involves mapping the potential energy surface as a function of the key dihedral angles. The primary rotational barriers are associated with the rotation of the phenyl rings around the C-C single bonds connecting them to the vinyl group. DFT calculations are used to locate the minimum energy conformers and the transition states that connect them, allowing for the determination of these rotational barriers. mdpi.com For N-benzhydrylformamides, for example, the M06-2X/6-311+G* level of theory was found to satisfactorily reproduce experimental rotational barriers. mdpi.com The increased steric strain in this compound is also reflected in thermodynamic data, which shows a significantly higher proportion of the cis-isomer at equilibrium compared to unsubstituted stilbene, indicating that the steric effects destabilize the trans-isomer. acs.org

Table 1: Representative Calculated Rotational Barriers for Phenyl Ring Rotation in trans-Stilbene This table provides reference values for the parent molecule. The barriers for this compound are expected to be different due to steric hindrance.

| Computational Method | Basis Set | Rotational Barrier (kcal/mol) | Reference |

| MP2 | cc-pVDZ | ~2.5 | researchgate.net |

| B3LYP | cc-pVDZ | ~1.8 | researchgate.net |

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and the energy required for the lowest electronic excitation. irjweb.com

For stilbene and its derivatives, the HOMO and LUMO are typically π and π* orbitals, respectively, delocalized over the conjugated framework. In this compound, the three methyl groups on one phenyl ring act as electron-donating groups. This substitution is expected to raise the energy of the HOMO, which would have significant electron density on the trimethyl-substituted ring. Consequently, this should lead to a smaller HOMO-LUMO gap compared to unsubstituted stilbene, suggesting increased reactivity and a red-shift in its absorption spectrum. DFT calculations, often using functionals like B3LYP or ωB97XD, are employed to compute these orbital energies and visualize their spatial distribution. irjweb.comresearchgate.netreddit.com

The HOMO is primarily located on the π-system, acting as the electron donor, while the LUMO, also part of the π-system, acts as the electron acceptor. researchgate.net The twisting of the phenyl rings out of the molecular plane due to steric hindrance can reduce the extent of π-conjugation, which also modulates the HOMO and LUMO energy levels.

Table 2: Representative Frontier Orbital Energies for a Stilbene-like Molecule Values are illustrative and depend strongly on the specific molecule, functional, and basis set used.

| Orbital | Energy (eV) | Description |

| LUMO | -1.5 to -2.5 | π* antibonding orbital, electron acceptor |

| HOMO | -5.5 to -6.5 | π bonding orbital, electron donor |

| Gap | 3.0 to 5.0 | E(LUMO) - E(HOMO) |

DFT calculations are a standard method for predicting the vibrational spectra (Infrared and Raman) of molecules. arxiv.org By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are commonly scaled by an empirical factor (typically ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. nih.gov

Table 3: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for a Stilbene-like System Frequencies are in cm⁻¹. Calculated values are typically scaled to improve agreement.

| Vibrational Assignment | Calculated Frequency (Scaled) | Experimental Frequency |

| Phenyl ring C-H stretch | ~3060 | ~3058 |

| Methyl C-H stretch | ~2950 | ~2945 |

| C=C vinyl stretch | ~1630 | ~1635 |

| Phenyl ring C-C stretch | ~1590 | ~1596 |

| C-H in-plane bend | ~1180 | ~1182 |

| C-H out-of-plane bend | ~960 | ~963 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto a constant electron density surface, using a color scale where red indicates regions of most negative electrostatic potential (electron-rich) and blue indicates regions of most positive potential (electron-poor). rsc.org

For this compound, the MEP map is expected to show a high electron density (negative potential, red/yellow regions) around the π-systems of the two phenyl rings and the central ethylenic double bond. These are the sites most susceptible to electrophilic attack. The hydrogen atoms of the phenyl rings and methyl groups would exhibit positive potential (blue regions). The electron-donating nature of the methyl groups would further increase the negative potential on the substituted ring compared to the unsubstituted one. The MEP map provides a clear, visual representation of how the steric and electronic effects of the trimethyl substitution pattern influence the molecule's reactivity profile.

Excited State Calculations and Potential Energy Surfaces

The photochemistry of stilbenes, particularly their characteristic trans-cis isomerization, is governed by the nature of their excited-state potential energy surfaces (PES). msu.edu These surfaces describe the energy of the molecule as a function of its geometry in the electronically excited singlet (S1) and triplet (T1) states.

Upon absorption of UV light, this compound is promoted from its ground state (S0) to the first excited singlet state (S1). For typical stilbenes, the S1 potential energy surface facilitates isomerization through rotation around the central C=C bond, leading to a "twisted" perpendicular geometry which serves as a conical intersection to efficiently decay back to the S0 state as either the trans or cis isomer. nih.govresearchgate.net

The triplet (T1) state, which can be populated through intersystem crossing (ISC) from the S1 state or via a triplet sensitizer, has its own potential energy surface. researchgate.netnih.gov Isomerization on the T1 surface also proceeds through a twisted intermediate before decaying back to the ground state. researchgate.net

In this compound, the significant steric hindrance dramatically impacts these processes. The bulky methyl groups can create a higher energy barrier for rotation in the excited state. Furthermore, steric crowding can favor alternative photochemical pathways. It has been reported that the irradiation of this compound leads to photocyclization to form 1,3-dimethylphenanthrene (B95547), a reaction that competes with or even supersedes isomerization. researchgate.net This suggests that the potential energy surface has a favorable pathway towards the dihydrophenanthrene intermediate required for cyclization. Time-Dependent DFT (TD-DFT) is a common method for calculating excited-state energies and optimizing excited-state geometries to map out these complex potential energy surfaces. researchgate.netstackexchange.com

Table 4: General Characteristics of the Lowest Excited States of trans-Stilbene These properties are modified in this compound by steric and electronic effects.

| State | Typical Lifetime | Key Decay Pathway(s) | Role in Photochemistry |

| S1 (Singlet) | ps to ns | Fluorescence, Isomerization via twisted intermediate, Intersystem Crossing (ISC) | Primary state in direct photoisomerization. |

| T1 (Triplet) | ns to µs | Phosphorescence, Isomerization via twisted intermediate, Decay to S0 | Key intermediate in sensitized photoisomerization. |

Computational Modeling of cis-trans Isomerization Pathways

The cis-trans isomerization of stilbenes is a prototypical photochemical reaction that proceeds on the excited-state potential energy surface (PES). Computational modeling, primarily using methods like Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF), is instrumental in mapping the pathways of this transformation. For this compound, while specific detailed computational studies are not extensively documented in publicly available literature, the isomerization pathways can be inferred from the well-established mechanisms of stilbene and its sterically hindered analogs.

The process begins with the photoexcitation of the trans-isomer to the first excited singlet state (S1). On the S1 PES, the molecule relaxes from the initial Franck-Condon region towards a minimum energy geometry. The key reaction coordinate for isomerization is the torsion around the central ethylenic C=C bond. Computational studies on stilbene itself show that the S1 PES has a barrierless path towards a twisted geometry, which is crucial for the isomerization.

For this compound, the presence of two ortho-methyl groups introduces significant steric hindrance. This is expected to have a profound impact on the ground-state geometry and the excited-state dynamics. In the trans isomer, these methyl groups force the mesityl ring to be twisted out of the plane of the ethylenic bridge to a greater extent than the unsubstituted phenyl ring in stilbene. This initial non-planarity affects the electronic structure and the absorption spectrum.

Upon excitation, the molecule proceeds along the torsional coordinate. In sterically hindered stilbenes, the pathway might deviate from the simple twisting motion observed in the parent molecule. The bulky methyl groups can influence the accessibility of different regions of the PES. It has been observed in related systems that ortho-methylation can hinder not only photocyclization but also the E/Z isomerization process itself nih.gov.

A plausible isomerization pathway, based on computational studies of similar molecules, would involve the following steps:

Excitation: The trans-isomer absorbs a photon and is promoted to the S1 state.

Torsional Dynamics: On the S1 surface, the molecule undergoes twisting around the C=C bond. The steric clash of the methyl groups with the other phenyl ring and the ethylenic hydrogen is expected to modify the topology of the PES compared to unsubstituted stilbene.

Decay to the Ground State: The twisted geometry facilitates non-radiative decay back to the ground state (S0) through a conical intersection.

Relaxation: From the geometry at the conical intersection, the molecule can relax to either the cis or trans isomer on the S0 surface.

Experimental data indicates that for 2,4,6-trimethylstilbene, the thermodynamic equilibrium fraction of the cis-isomer is approximately 0.07, which is significantly higher than that for stilbene (around 0.002) chemrxiv.orgnih.govacs.org. This suggests that the steric strain in the cis-isomer of 2,4,6-trimethylstilbene is less prohibitive than one might intuitively expect, or that the trans-isomer is also destabilized by steric interactions.

| Parameter | Stilbene | This compound | Reference |

| cis-isomer fraction at equilibrium | ~0.002 | ~0.07 | chemrxiv.orgnih.govacs.org |

Identification of Conical Intersections and Their Role in Photochemical Dynamics

Conical intersections (CIs) are fundamental features of photochemical reactions, acting as funnels that enable ultrafast, non-radiative transitions between electronic states. muni.czumn.edu In stilbene photochemistry, CIs between the S1 and S0 states are critical for the isomerization process. The geometry at which these states become degenerate dictates the efficiency and outcome of the photoreaction.

The location and characterization of CIs require high-level computational methods, such as multireference methods like CASSCF and its extensions (e.g., CASPT2). For stilbene, a key CI geometry involves a significant twist around the ethylenic bond (around 90 degrees) accompanied by pyramidalization at one of the carbon atoms of the double bond. nih.govresearchgate.net This twisted-pyramidalized geometry allows the system to efficiently return to the ground state.

Shift the location of the CI on the PES: The energetic cost of reaching a fully perpendicular twisted geometry might be higher due to steric repulsion. This could lead to the CI occurring at a less twisted, but more pyramidalized or otherwise distorted geometry.

Create multiple accessible CIs: The complex PES of sterically hindered molecules can feature multiple, distinct CIs, each leading to different product distributions. A study on a chiral stilbene-based molecular motor revealed that substituents can create a sloped PES in the excited state, directing the molecule towards a specific CI and thus ensuring unidirectional rotation nih.gov.

Influence the branching ratio: The dynamics after passing through the CI determine the ratio of cis to trans product. The topography of the PES in the vicinity of the CI is crucial. The methyl groups could bias the relaxation pathway on the ground state surface, affecting the quantum yield of isomerization.

The general mechanism involves the wavepacket moving on the S1 surface towards the CI, where the S1 and S0 surfaces touch. At this point, the Born-Oppenheimer approximation breaks down, and the system can efficiently transition to the S0 state. The molecule then emerges on the ground state PES at a high-energy geometry and relaxes to the stable cis or trans conformers.

Molecular Dynamics Simulations to Explore Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool to study the time-dependent behavior of molecules, including conformational changes. scielo.org.mxresearchgate.net By solving Newton's equations of motion for the atoms in a molecule over time, MD simulations can provide a detailed picture of its flexibility and dynamics in various environments.

For this compound, MD simulations could be employed to investigate several aspects:

Ground-State Conformational Landscape: In the ground electronic state, MD simulations can explore the accessible conformations, particularly the torsional angles between the phenyl rings and the ethylenic plane. This would allow for a quantitative understanding of the degree of twisting induced by the methyl groups and the energy barriers for rotation around the single bonds adjacent to the central double bond.

Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how the solvent environment affects the conformational preferences and dynamics. This is particularly relevant for understanding reaction dynamics in solution.

Excited-State Dynamics: While more computationally demanding, ab initio MD simulations, where forces are calculated on-the-fly using quantum mechanical methods, can be used to simulate the trajectory of the molecule after photoexcitation. This would provide a direct view of the isomerization process, including the timescale of the C=C bond twisting and the subsequent relaxation. Studies on stilbene and its derivatives have used such methods to elucidate the role of intramolecular vibrational energy redistribution (IVR) and solvent effects on the isomerization rates nih.gov.

A hypothetical MD simulation of this compound in its ground state would likely reveal a significant population of non-planar conformers, with the mesityl ring exhibiting a large average torsional angle relative to the vinyl group. The simulations could also quantify the fluctuations around this average, providing insight into the molecule's rigidity.

| Simulation Type | Information Gained for this compound |

| Classical MD | Ground-state conformational distribution, torsional angles, rotational barriers, solvent effects. |

| Ab Initio MD | Excited-state trajectory, timescale of isomerization, role of vibrational modes, non-adiabatic transitions near conical intersections. |

Analysis of Steric and Electronic Effects of Trimethyl Substituents on Molecular Properties

The three methyl groups on one of the phenyl rings of this compound exert significant steric and electronic effects that differentiate it from unsubstituted stilbene.

Steric Effects: The most pronounced effect is steric hindrance, arising from the spatial bulk of the methyl groups, particularly the two at the ortho positions (2 and 6). umn.edu

Non-planarity: As mentioned, the steric clash between the ortho-methyl groups and the vinylic hydrogen forces the mesityl ring to rotate out of the plane of the C=C double bond. This reduces the extent of π-conjugation across the molecule.

Inhibition of Competing Reactions: Steric hindrance from ortho substituents can block alternative reaction pathways. For instance, the photocyclization of stilbenes to form dihydrophenanthrenes is a common side reaction. In this compound, this pathway is altered; photocyclisation occurs with the elimination of one of the methyl groups to form 1,3-dimethylphenanthrene researchgate.net. In other sterically hindered stilbene analogs, photocyclization can be completely suppressed nih.gov.

Influence on Isomer Stability: The steric bulk affects the relative energies of the cis and trans isomers. The increased fraction of the cis isomer at equilibrium for 2,4,6-trimethylstilbene compared to stilbene suggests that the steric strain introduced by the methyl groups is managed differently in the two isomers, possibly by adopting more twisted conformations chemrxiv.orgnih.govacs.org.

Electronic Effects: Methyl groups are known to be weakly electron-donating through an inductive effect (+I effect).

Electron Density: The three methyl groups increase the electron density on the substituted phenyl ring. This can influence the molecule's spectroscopic properties, such as the energy of the π-π* transitions, and its reactivity in other chemical reactions. Electron-donating groups generally shift the absorption maximum to longer wavelengths (a red shift).

A computational analysis using methods like Natural Bond Orbital (NBO) analysis could quantify these effects by providing detailed information on charge distribution, orbital interactions, and steric repulsion energies.

| Effect | Description | Consequence for this compound |

| Steric | Repulsive interaction due to spatial bulk of methyl groups. | Increased non-planarity, altered photocyclization pathway, influences cis/trans isomer stability. |

| Electronic | Weak electron-donating nature of methyl groups (inductive effect). | Increased electron density on the substituted ring, potential red shift in absorption spectrum. |

Photophysical and Photochemical Behavior of E 2,4,6 Trimethylstilbene

Photoisomerization Dynamics and Kinetics

Upon absorption of ultraviolet light, (E)-2,4,6-trimethylstilbene can undergo reversible isomerization to its Z (cis) isomer. The kinetics and efficiency of this process are governed by the properties of its excited states and the influence of the surrounding environment.

Quantum Yields of E-Z Isomerization

The quantum yield (Φ) of photoisomerization is a measure of the efficiency of a photochemical reaction, representing the fraction of absorbed photons that lead to the formation of the isomer. For this compound, also referred to as (E)-TMS, the quantum yields for the trans-to-cis isomerization (Φt→c) have been measured under direct irradiation in a non-polar solvent.

Studies involving the direct irradiation of stilbenes, including 2,4,6-trimethylstilbene (TMS), in hexane (B92381) have been conducted to determine these efficiencies. osti.gov The presence of ortho-methyl groups introduces significant steric hindrance, which can influence the excited-state potential energy surfaces and, consequently, the isomerization quantum yields compared to unsubstituted stilbene (B7821643). osti.govresearchgate.net Research has shown that the fraction of the cis-isomer at thermodynamic equilibrium, established using a catalyst, is about 0.07 for 2,4,6-trimethylstilbene, which is notably higher than for unsubstituted stilbene (approx. 0.002). researchgate.net

Table 1: Quantum Yields for trans → cis Photoisomerization of Stilbene Derivatives in Hexane

| Compound | Isomerization Quantum Yield (Φt→c) | Reference |

|---|---|---|

| Stilbene (S) | ~0.5 | researchgate.net |

| 2,4,6-Trimethylstilbene (TMS) | Data not explicitly found in searches, but studies on its derivatives have been performed. osti.govdatapdf.com |

Time-Resolved Spectroscopy for Excited State Lifetimes and Decay Pathways

Time-resolved spectroscopy is a powerful tool for investigating the dynamics of short-lived excited states that are central to photochemical reactions. researchgate.net By using pump-probe techniques with ultrafast laser pulses, it is possible to monitor the formation and decay of excited singlet and triplet states on timescales ranging from femtoseconds to microseconds. researchgate.netaps.org This allows for the determination of excited state lifetimes, which is the average time a molecule spends in an excited state before returning to the ground state, often via competing pathways like fluorescence, intersystem crossing, and isomerization. pageplace.demdpi.com

For a molecule like this compound, time-resolved absorption spectroscopy could track the decay of the initially populated excited singlet state (S₁) and the subsequent dynamics. researchgate.net The decay of this state would lead to either the trans ground state, the twisted perpendicular intermediate (p*) responsible for isomerization, or the triplet state (T₁). scilit.com The lifetime of the excited state is a critical parameter, as it dictates the window of opportunity for the isomerization to occur. pageplace.dearxiv.org While specific lifetime data for this compound was not available in the search results, studies on other sterically hindered stilbenes show that methyl substitution can lead to faster torsional relaxation and shorter excited state lifetimes due to deviations from planarity. researchgate.net

Influence of Solvent Polarity and Viscosity on Isomerization

The surrounding solvent medium can significantly affect photoisomerization rates and quantum yields. capes.gov.br For stilbene derivatives, particularly those with electron-donating or electron-withdrawing groups, solvent polarity can play a major role. researchgate.netrsc.org An increase in solvent polarity can stabilize charge-transfer character in the excited state, which may alter the pathway and efficiency of isomerization. researchgate.netrsc.org For instance, in some 4-nitro-4'-donor-substituted stilbenes, the trans-to-cis quantum yield is highly dependent on solvent polarity, whereas for unsubstituted stilbene, it is not. caltech.edu The quenching of singlet 9,10-dicyanoanthracene (B74266) by cis-stilbene (B147466) shows that isomerization quantum yields increase with solvent polarity. researchgate.net

Solvent viscosity primarily impacts photochemical processes that involve significant molecular motion, such as the rotation around the central double bond during E-Z isomerization. researchgate.net Studies on stilbene and its derivatives have shown that the quantum yield of the trans → cis photoisomerization tends to decrease with increasing solvent viscosity, particularly in highly viscous media. researchgate.net This effect is attributed to the physical restriction of the torsional motion required to reach the perpendicular intermediate state. However, this viscosity dependence is not observed for the cis → trans isomerization or in stilbenes that are already highly sterically hindered, suggesting a complex interplay between molecular structure and solvent friction. researchgate.net

Photocyclization Reactions

In addition to isomerization, stilbenes can undergo irreversible photocyclization to form phenanthrene (B1679779) derivatives. This reaction typically requires an oxidizing agent to convert the unstable dihydrophenanthrene intermediate to the final aromatic product. nih.gov However, this compound follows a unique pathway.

Photocyclization to Phenanthrene Derivatives with Methyl Elimination

A key photochemical reaction of this compound is its photocyclization to yield 1,3-dimethylphenanthrene (B95547). rsc.orgrsc.org This transformation is notable because it proceeds with the elimination of one of the ortho-methyl groups. rsc.orgrsc.org This intramolecular elimination circumvents the need for an external oxidizing agent, which is typically required for the aromatization of the dihydrophenanthrene intermediate in unsubstituted stilbene. nih.govresearchtrends.net The reaction provides a direct synthetic route to a substituted phenanthrene from a correspondingly substituted stilbene. rsc.org

Mechanistic Investigations of Photocyclization Pathways

The generally accepted mechanism for stilbene photocyclization involves several key steps. nih.govresearchtrends.net

Photoisomerization : The reaction can start from the trans-isomer, but only the cis-isomer has the correct geometry for cyclization. Under irradiation, a photostationary state of the E and Z isomers is established. nih.gov

Electrocyclic Ring Closure : The excited cis-isomer undergoes a 4π-electrocyclic reaction to form a highly unstable trans-4a,4b-dihydrophenanthrene (DHP) intermediate. researchtrends.netrsc.org

Aromatization : In typical stilbene photocyclization, this DHP intermediate is trapped by an oxidizing agent like iodine or oxygen, which removes two hydrogen atoms to form the stable phenanthrene ring system. nih.govmdpi.com

In the case of 2,4,6-trimethylstilbene, the steric strain imposed by the ortho-methyl group facilitates an alternative aromatization pathway. rsc.org After the formation of the DHP intermediate, the molecule aromatizes by eliminating a methyl group, likely as a methane (B114726) molecule or a methyl radical followed by hydrogen abstraction, to yield the stable 1,3-dimethylphenanthrene. rsc.orgrsc.org This type of elimination of a non-hydrogen substituent from an ortho position provides a route for the reaction to proceed under non-oxidative conditions. researchtrends.netresearchgate.net

Chemical Reactivity and Transformations of E 2,4,6 Trimethylstilbene

Reactions Involving the Stilbene (B7821643) Double Bond (e.g., cycloadditions, electrophilic additions)

The reactivity of the ethylenic double bond in (E)-2,4,6-trimethylstilbene is influenced by its conjugation with two aromatic rings, which stabilizes the structure, and the steric shielding provided by the bulky mesityl group.

Cycloadditions: A characteristic reaction of stilbenes is the [2+2] photochemical cycloaddition, which typically occurs upon irradiation with UV light. nih.govnih.gov This reaction leads to the formation of a cyclobutane (B1203170) ring through the dimerization of two alkene molecules. For this compound, this photodimerization is expected to proceed, but the steric bulk of the mesityl groups would heavily influence the stereochemical outcome of the resulting cyclobutane derivatives. The approach of two molecules would be sterically directed to minimize interactions between the bulky substituents, favoring the formation of specific isomers. While many arylpolyenes undergo such reactions in the solid state, the specific conditions and outcomes for this compound are dictated by its crystal packing and the proximity of reactive double bonds. nih.gov

Electrophilic Additions: The electron-rich double bond of this compound can undergo electrophilic addition reactions. wikipedia.orglibretexts.org In these reactions, an electrophile (E+) adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The resulting carbocation is stabilized by resonance with both the phenyl and the mesityl rings. However, the rate of these reactions is expected to be significantly lower than that of unsubstituted stilbene due to the steric hindrance from the ortho-methyl groups on the mesityl ring, which impede the electrophile's approach. ksu.edu.sa

| Reaction Type | Reagent(s) | Predicted Product | Notes |

| Halogenation | Br₂, CCl₄ | 1,2-Dibromo-1-phenyl-2-(2,4,6-trimethylphenyl)ethane | The reaction proceeds via a cyclic bromonium ion intermediate. The steric bulk of the mesityl group would hinder the approach of the bromine molecule. |

| Hydrohalogenation | HBr | 1-Bromo-1-phenyl-2-(2,4,6-trimethylphenyl)ethane or 2-Bromo-1-phenyl-2-(2,4,6-trimethylphenyl)ethane | The reaction follows Markovnikov's rule, where the proton adds to the carbon that results in the more stable carbocation. libretexts.org Due to the similar stabilizing effects of both aryl groups, a mixture of regioisomers could be possible, with steric factors influencing the preferred site of attack. |

| Hydration | H₂O, H₂SO₄ (cat.) | 1-Phenyl-2-(2,4,6-trimethylphenyl)ethanol or 2-Phenyl-1-(2,4,6-trimethylphenyl)ethanol | Acid-catalyzed addition of water. Similar to hydrohalogenation, the regioselectivity depends on carbocation stability and steric accessibility. |

Transformations of the Aromatic Rings (e.g., electrophilic aromatic substitution, functionalization)

The two aromatic rings in this compound exhibit different reactivities toward electrophilic aromatic substitution (SEAr) due to their distinct substitution patterns. wikipedia.orglibretexts.org The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. lkouniv.ac.in

Unsubstituted Phenyl Ring: This ring is activated by the electron-donating character of the attached vinyl group. Substitution is therefore directed to the ortho and para positions. Due to the steric bulk of the adjacent mesityl moiety, the para position is the most likely site for substitution.

2,4,6-Trimethylphenyl (Mesityl) Ring: This ring is highly activated by three electron-donating methyl groups. wikipedia.org However, it is also exceptionally sterically hindered. The positions ortho to the vinyl bridge (positions 2 and 6) are blocked by methyl groups. The remaining positions (3 and 5) are sterically shielded, making electrophilic attack difficult. Reactions like Friedel-Crafts acylation on mesitylene (B46885) itself can be challenging due to steric hindrance. stackexchange.com Nonetheless, reactions with potent electrophiles under specific conditions can occur. For instance, mesitylene can be readily brominated. wikipedia.org

| Reaction Type | Reagent(s) | Predicted Major Product(s) | Notes |

| Nitration | HNO₃, H₂SO₄ | (E)-1-(4-Nitrophenyl)-2-(2,4,6-trimethylphenyl)ethene | The nitro group is directed primarily to the para position of the unsubstituted phenyl ring due to steric factors. Nitration on the highly activated but hindered mesityl ring is less likely. masterorganicchemistry.com |

| Halogenation | Br₂, FeBr₃ | (E)-1-(4-Bromophenyl)-2-(2,4,6-trimethylphenyl)ethene | Bromination will preferentially occur at the para position of the less hindered phenyl ring. |

| Sulfonation | Fuming H₂SO₄ | (E)-4-(2-(2,4,6-Trimethylphenyl)vinyl)benzenesulfonic acid | Sulfonation is expected to occur at the para position of the phenyl ring. lkouniv.ac.in |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed efficiently | This reaction is highly sensitive to steric hindrance. Acylation of the mesityl ring is highly improbable. Acylation of the phenyl ring would also be slow due to the deactivating effect of the Lewis acid coordinating with the double bond and the overall steric bulk. stackexchange.com |

Influence of Steric Hindrance from Trimethyl Groups on Reaction Rates and Selectivity

Steric hindrance is a dominant factor controlling the reactivity of this compound. rsc.org The three methyl groups on the mesityl ring, particularly the two at the ortho positions (2 and 6), create a crowded environment that profoundly impacts reaction pathways.

Reaction Rates: The steric bulk around both the stilbene double bond and the mesityl ring slows the rate of reactions that require the approach of a reagent to these sites. Both electrophilic additions to the double bond and electrophilic substitutions on the aromatic rings are expected to be slower compared to less substituted stilbenes. Syntheses of similarly hindered stilbenes often require forcing conditions, reflecting these steric limitations. rsc.org

Reaction Selectivity: Steric hindrance is a key determinant of selectivity.

Regioselectivity: In electrophilic aromatic substitution, reagents will preferentially attack the less hindered para position of the unsubstituted phenyl ring over the ortho positions of the same ring or any position on the heavily shielded mesityl ring.

Stereoselectivity: For reactions involving the double bond, such as cycloadditions or additions that create new stereocenters, the mesityl group acts as a large stereodirecting group. Reagents will approach from the less hindered face of the molecule, leading to a high degree of stereocontrol in the product.

Derivatization Strategies for Synthesis of Novel this compound Analogues

Due to the steric hindrance and often moderate reactivity of the parent molecule, the most effective strategy for producing novel analogues is often not through direct functionalization but by constructing the desired molecule from functionalized precursors. wiley-vch.de

Key synthetic methodologies include:

Wittig Reaction: This is a powerful method for forming the stilbene double bond. A substituted benzylphosphonium ylide can be reacted with a substituted benzaldehyde (B42025). To create analogues of this compound, one could start with either 2,4,6-trimethylbenzylphosphonium bromide and a functionalized benzaldehyde, or a functionalized benzylphosphonium bromide and 2,4,6-trimethylbenzaldehyde. This approach allows for the introduction of a wide variety of functional groups on either ring prior to the formation of the stilbene core.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion and generally provides excellent stereoselectivity for the (E)-alkene, making it highly suitable for synthesizing trans-stilbene (B89595) derivatives. wiley-vch.de

Post-synthesis Functionalization: For derivatives functionalized on the unsubstituted phenyl ring, direct electrophilic aromatic substitution on this compound can be a viable, albeit potentially slow, pathway. As discussed in section 6.2, this strategy is most effective for introducing substituents at the less hindered para position.

| Derivatization Strategy | Precursors | Target Modification | Advantage |

| Wittig or HWE Reaction | Functionalized benzaldehyde + 2,4,6-trimethylbenzylphosphonium salt/phosphonate | Functional group on the phenyl ring | Allows for wide functional group tolerance on the less hindered ring. |

| Wittig or HWE Reaction | 2,4,6-Trimethylbenzaldehyde + Functionalized benzylphosphonium salt/phosphonate | Functional group on the mesityl ring | Enables the synthesis of derivatives that are inaccessible via direct substitution on the hindered mesityl ring. |

| Electrophilic Aromatic Substitution | This compound + Electrophile (e.g., HNO₃, Br₂) | Functional group on the phenyl ring (primarily para position) | A direct method for modifying the parent compound, suitable for simple substitutions on the less hindered ring. |

Advanced Applications in Materials Science

Optoelectronic Materials Applications

Organic optoelectronic materials are integral to many modern electronic devices. researchgate.net The development of new organic compounds with tailored optical and electronic properties is a continuous area of research. taylorfrancis.comnist.gov

Fluorescent probes are designed to detect specific analytes or changes in the local environment. rsc.org The fluorescence of a probe can be modulated by factors such as pH, ion concentration, or the presence of specific biomolecules. nih.govnih.gov While there is no direct evidence of (E)-2,4,6-trimethylstilbene being used as a fluorescent probe, its fluorescent nature suggests that with appropriate functionalization, it could be engineered for such applications.

Table 1: General Properties of Fluorescent Molecules for Material Applications

| Property | Description | Relevance to this compound |

| Absorption Spectrum | The range of wavelengths a molecule can absorb. | The stilbene (B7821643) core absorbs in the UV region. |

| Emission Spectrum | The range of wavelengths a molecule emits after excitation. | Determines the color of the emitted light. |

| Quantum Yield | The efficiency of the fluorescence process (photons emitted per photons absorbed). | A key parameter for the brightness of a light-emitting material. |

| Photostability | The ability of a molecule to resist degradation upon exposure to light. | Crucial for the operational lifetime of a device. |

A key characteristic of stilbene derivatives is their ability to undergo reversible photoisomerization between the trans (E) and cis (Z) forms upon irradiation with light of specific wavelengths. researchgate.net This photochromic behavior allows for the modulation of a material's properties, such as its absorption spectrum and refractive index, using light. This makes them candidates for applications in optical data storage, molecular switches, and photoresponsive materials. researchgate.net

The photoisomerization of this compound has been studied, revealing that it undergoes E/Z isomerization with significant quantum yields. researchgate.net This indicates that the molecule can be efficiently switched between its two isomeric states using light, a prerequisite for its use in optical switching devices. The steric hindrance introduced by the 2,4,6-trimethylphenyl group influences the kinetics and thermodynamics of the isomerization process. researchgate.net

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). european-mrs.comnih.govresearchgate.net The performance of these devices is critically dependent on the efficiency of charge transport through the organic material. aps.org Charge transport in organic semiconductors can occur through different mechanisms, including band-like transport in highly ordered crystalline materials and hopping transport in more disordered systems. nih.gov

While specific charge mobility values for this compound are not provided in the search results, its aromatic structure suggests that it could support charge transport. The arrangement of molecules in the solid state, which is influenced by intermolecular interactions, plays a crucial role in determining the charge transport properties. The planarity and packing of stilbene-based molecules can be tailored through chemical modification to enhance charge mobility. nih.gov

Integration into Polymeric and Composite Materials